

# Spectroscopic comparison of "2-(4-Chlorophenoxy)-5-fluoroaniline" isomers

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## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-5-fluoroaniline

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A comprehensive spectroscopic comparison of **"2-(4-Chlorophenoxy)-5-fluoroaniline"** and its isomers is crucial for researchers in drug development and materials science for unambiguous identification and characterization. Positional isomers of this molecule can exhibit distinct electronic and steric properties, leading to significant differences in their spectroscopic signatures. This guide provides a comparative analysis of the key spectroscopic features of **"2-(4-Chlorophenoxy)-5-fluoroaniline"** and its plausible isomers based on established principles and available data for structurally related compounds.

## Isomers of (4-Chlorophenoxy)-fluoroaniline

The primary isomers of interest, besides the parent molecule **2-(4-Chlorophenoxy)-5-fluoroaniline**, involve the rearrangement of the substituents on the aniline ring. For this guide, we will consider the following representative isomers:

- Isomer 1 (Parent): **2-(4-Chlorophenoxy)-5-fluoroaniline**
- Isomer 2: 4-(4-Chlorophenoxy)-2-fluoroaniline
- Isomer 3: 2-(4-Chlorophenoxy)-4-fluoroaniline

A systematic comparison of their NMR, IR, and Mass Spectrometry data is essential for their differentiation.

## Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the isomers. The values are estimated based on data from similar compounds found in public databases and scientific literature.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Isomer	Chemical Shift ( $\delta$ , ppm) of Aromatic Protons on Aniline Ring
2-(4-Chlorophenoxy)-5-fluoroaniline	H-3: ~6.8 ppm (dd), H-4: ~6.7 ppm (dd), H-6: ~6.9 ppm (dd)
4-(4-Chlorophenoxy)-2-fluoroaniline	H-3: ~7.0 ppm (dd), H-5: ~6.9 ppm (dd), H-6: ~6.8 ppm (dd)
2-(4-Chlorophenoxy)-4-fluoroaniline	H-3: ~6.9 ppm (dd), H-5: ~6.8 ppm (dd), H-6: ~7.1 ppm (dd)

Note: The protons on the 4-chlorophenoxy ring are expected to appear as two doublets around 6.9-7.3 ppm. The NH<sub>2</sub> protons will appear as a broad singlet, the position of which is solvent-dependent.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Isomer	Key Chemical Shifts ( $\delta$ , ppm) of Aniline Ring Carbons
2-(4-Chlorophenoxy)-5-fluoroaniline	C-F: ~158 ppm (d, 1JCF), C-O: ~145 ppm, C-N: ~140 ppm
4-(4-Chlorophenoxy)-2-fluoroaniline	C-F: ~155 ppm (d, 1JCF), C-O: ~150 ppm, C-N: ~138 ppm
2-(4-Chlorophenoxy)-4-fluoroaniline	C-F: ~160 ppm (d, 1JCF), C-O: ~143 ppm, C-N: ~142 ppm

Note: The JCF (carbon-fluorine coupling constant) is a key diagnostic feature.

Table 3: IR Spectroscopic Data (Predicted)

Isomer	Key Vibrational Frequencies (cm-1)
2-(4-Chlorophenoxy)-5-fluoroaniline	N-H stretch: ~3400-3500 (doublet), C-O-C stretch: ~1240, C-F stretch: ~1180, C-Cl stretch: ~750
4-(4-Chlorophenoxy)-2-fluoroaniline	N-H stretch: ~3400-3500 (doublet), C-O-C stretch: ~1230, C-F stretch: ~1200, C-Cl stretch: ~750
2-(4-Chlorophenoxy)-4-fluoroaniline	N-H stretch: ~3400-3500 (doublet), C-O-C stretch: ~1250, C-F stretch: ~1210, C-Cl stretch: ~750

Table 4: Mass Spectrometry Data

Isomer	Molecular Ion (M+) m/z	Key Fragmentation Pattern
All Isomers	~237.04 (35Cl), ~239.04 (37Cl)	Loss of the 4-chlorophenoxy group, loss of HCl, fragmentation of the aniline ring.

## Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these isomers.

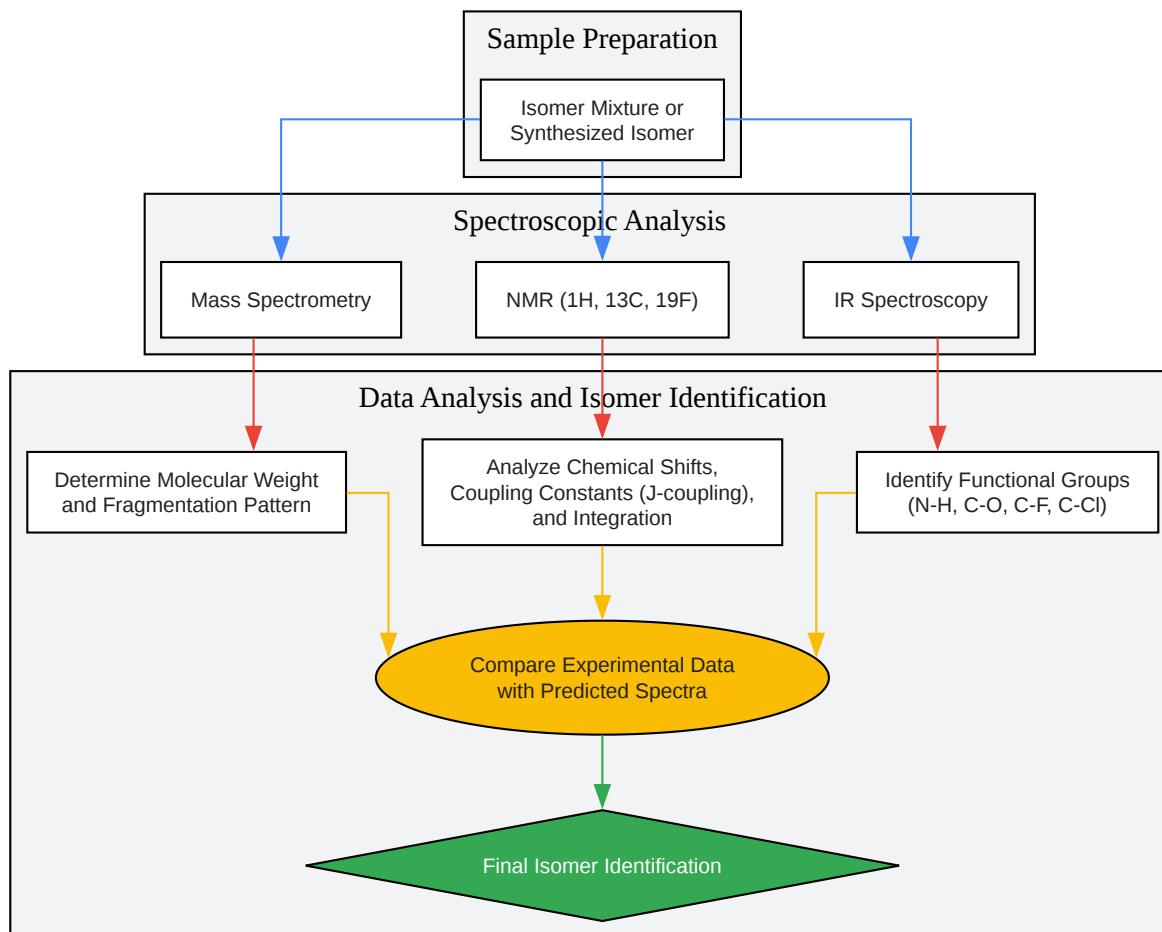
**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.<sup>[1]</sup> Deuterated solvents such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**Infrared (IR) Spectroscopy:** FT-IR spectra are recorded using KBr pellets or as a thin film on a salt plate.<sup>[1]</sup> The spectral range is typically 4000-400 cm-1.<sup>[1]</sup>

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation of isomers. [2] The ionization energy is commonly set to 70 eV.

## Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the "2-(4-Chlorophenoxy)-5-fluoroaniline" isomers.



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Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of "**2-(4-Chlorophenoxy)-5-fluoroaniline**" isomers. For definitive identification, it is imperative to acquire experimental data for each synthesized isomer and compare it with the predicted values.

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## References

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